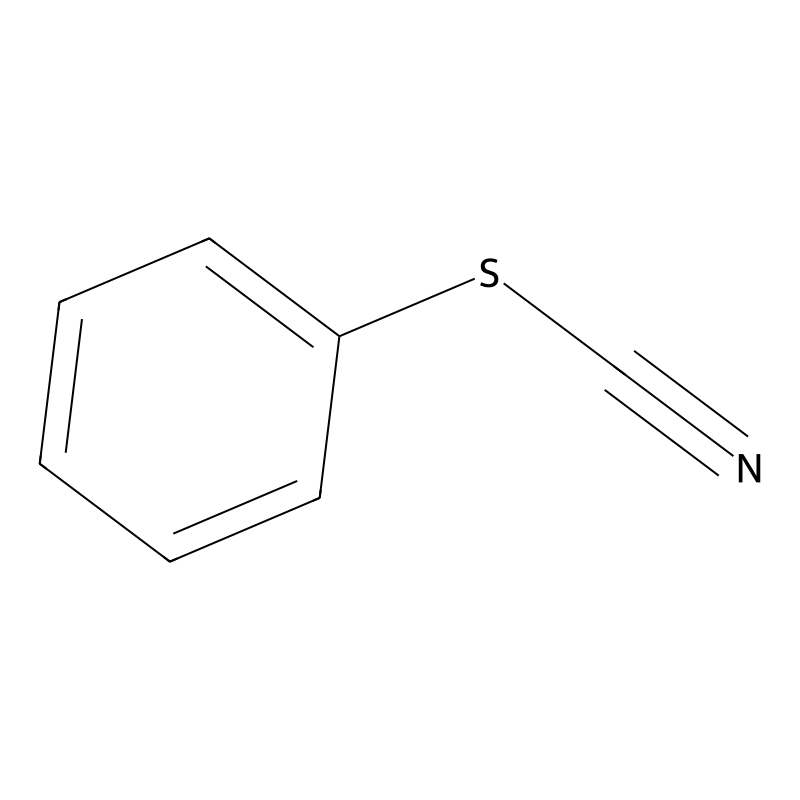

Phenyl thiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Reactant: Phenyl thiocyanate acts as a crucial reactant in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse functional groups [Source: Santa Cruz Biotechnology - Phenyl thiocyanate, ].

- Catalyst: Additionally, it can function as a catalyst in several organic reactions, accelerating the reaction rate and improving efficiency [Source: Buy Phenyl thiocyanate | 5285-87-0 - Smolecule, https://www.smolecule.com/products/category/bioactive-small-molecules].

Analytical Chemistry:

- Reagent: Phenyl thiocyanate serves as a valuable reagent for detecting specific compounds. For instance, it reacts with ferric chloride (FeCl₃) to form a deep red colored complex, allowing for the identification of iron ions (Fe³⁺) in solution [Source: Buy Phenyl thiocyanate | 5285-87-0 - Smolecule, https://www.smolecule.com/products/category/bioactive-small-molecules].

Biological Research:

- Taste perception: Interestingly, phenyl thiocyanate plays a role in taste perception. Individuals with the ability to taste this compound are classified as "tasters," while those who don't perceive its bitterness are known as "non-tasters." This variation is attributed to genetic differences in taste receptor genes [Source: Phenylthiocarbamide - Wikipedia, ].

- Potential therapeutic properties: Recent studies have explored the potential therapeutic properties of phenyl thiocyanate. It has exhibited antiproliferative effects against specific cancer cell lines, including breast and prostate cancer cells [Source: Santa Cruz Biotechnology - Phenyl thiocyanate, ]. Additionally, research suggests anti-inflammatory and antioxidant properties, warranting further investigation into its potential applications [Source: Santa Cruz Biotechnology - Phenyl thiocyanate, ].

Phenyl thiocyanate is an organic compound with the chemical formula C7H5NS. It consists of a phenyl group (C6H5) attached to a thiocyanate group (SCN). This compound is part of the broader class of organic thiocyanates, characterized by the presence of the thiocyanate functional group, where sulfur and nitrogen are bonded to a carbon atom. Phenyl thiocyanate is known for its distinct properties, including its role as a reagent in various

Phenyl thiocyanate's primary mechanism of action in scientific research involves its reaction with primary amines. The electrophilic carbon atom in the SCN- group acts as an acceptor for the lone pair of electrons on the nitrogen atom of the amine, forming a covalent bond. This reaction is crucial for Edman degradation, where the formed derivative allows for identification of amino acid sequences in proteins [].

Phenyl thiocyanate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Hydrolysis: It can be hydrolyzed to produce thiocarbamates, which are compounds containing the functional group RSC(=O)NR2 .

- Reactions with Alcohols: Sodium ethoxide reacts with phenyl thiocyanate in alcohol solution, leading to the formation of sodium thio-derivatives and other products .

- Cycloaddition Reactions: Phenyl thiocyanate can react with phenylhydrazinium thiocyanate and various ketones or aldehydes to form 1-phenyl-3-alkyl-5-mercapto-Δ4-1,2,4-triazoline compounds .

Phenyl thiocyanate exhibits significant biological activity, particularly in its interactions with biological molecules. It has been studied for its potential effects on cellular mechanisms and has shown promise in areas such as:

- Antimicrobial Activity: Some studies suggest that phenyl thiocyanate may possess antimicrobial properties, making it a candidate for further research in medicinal chemistry.

- Enzyme Inhibition: It has been investigated for its ability to inhibit certain enzymes, which may have implications in drug development and therapeutic applications.

There are several established methods for synthesizing phenyl thiocyanate:

- Reaction of Phenol with Thiophosgene: This method involves treating phenol with thiophosgene (CSCl2), leading to the formation of phenyl thiocyanate.

- Sandmeyer Reaction: Aryl thiocyanates can be synthesized through the Sandmeyer reaction, which involves diazonium salts and copper(I) thiocyanate .

- Direct Reaction of Aniline with Thiocyanogen: Aniline can react with thiocyanogen to yield phenyl thiocyanate under appropriate conditions.

Phenyl thiocyanate has various applications across different fields:

- Chemical Reagent: It is used as a reagent in organic synthesis, particularly for creating other sulfur-containing compounds.

- Biological Research: Its biological activity makes it useful in research related to enzyme inhibition and antimicrobial studies.

- Industrial Uses: It may also find applications in the production of dyes and agrochemicals due to its reactivity.

Research on phenyl thiocyanate's interactions focuses on its reactivity with biological molecules and other chemicals:

- Protein Interactions: Studies have explored how phenyl thiocyanate interacts with proteins, potentially affecting their structure and function.

- Chemical Reactivity: Investigations into its reactivity with various nucleophiles have provided insights into its behavior in

Phenyl thiocyanate shares similarities with other compounds containing the thiocyanate functional group. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl Thiocyanate | C2H3NS | Simplest organic thiocyanate; used in organic synthesis. |

| Ethyl Thiocyanate | C3H5NS | Similar reactivity; used as a building block in organic chemistry. |

| Phenyl Isothiocyanate | C7H6N2S | Related compound; often used as a reagent in biochemical assays. |

| Benzothiazole Thiocyanate | C7H4N2S | Contains a benzothiazole moiety; utilized in pharmaceuticals. |

Phenyl thiocyanate is unique due to its specific structural configuration and reactivity profile, making it valuable both as a chemical reagent and in biological applications. Its interactions and reactions set it apart from similar compounds, highlighting its importance in both synthetic and medicinal chemistry contexts.

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Corrosive;Irritant